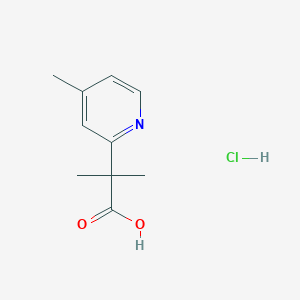
2-Methyl-2-(4-methylpyridin-2-yl)propanoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-2-(4-methylpyridin-2-yl)propanoic acid hydrochloride is a useful research compound. Its molecular formula is C10H14ClNO2 and its molecular weight is 215.68. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The primary targets of 2-Methyl-2-(4-methylpyridin-2-yl)propanoic acid hydrochloride are currently unknown
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact how this compound interacts with its targets . .
Actividad Biológica
2-Methyl-2-(4-methylpyridin-2-yl)propanoic acid hydrochloride is a compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
This compound is characterized by its molecular structure, which includes a propanoic acid backbone substituted with a 4-methylpyridine moiety. Its chemical formula is C12H15ClN2O2 with a molecular weight of approximately 250.71 g/mol. The compound is typically available in a hydrochloride salt form, enhancing its solubility and stability for biological assays.
Antihistamine Activity
Research indicates that derivatives of 2-methyl-2-(4-methylpyridin-2-yl)propanoic acid exhibit significant antihistamine properties. Similar compounds have shown selectivity for H1 receptors, making them useful in treating allergic conditions without affecting other receptor pathways . This selectivity minimizes side effects associated with non-selective antihistamines.
Antiviral and Antimicrobial Properties
Studies have demonstrated that compounds related to this structure possess antiviral and antimicrobial activities. For instance, certain β-amino acid derivatives have shown efficacy against various viral strains, including tobacco mosaic virus and herpes simplex virus . Additionally, there is evidence suggesting antibacterial effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 5.64 to 156.47 µM across different bacterial strains .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : The compound's structure allows it to interact selectively with specific receptors, such as H1 histamine receptors.
- Inhibition of Viral Replication : Similar compounds have been shown to inhibit viral enzymes, thereby preventing the replication of viruses within host cells.
- Antimicrobial Action : The presence of electron-donating or electron-withdrawing groups on the aromatic ring can enhance the compound's ability to penetrate bacterial cell walls and disrupt cellular functions.
Study on Antihistamine Effects
A study published in Pharmaceutical Research highlighted the antihistamine activity of similar compounds derived from propanoic acid. The research indicated that these compounds could effectively reduce allergic responses in animal models while maintaining a favorable safety profile .
Antiviral Efficacy Against Tobacco Mosaic Virus
In another investigation focusing on antiviral properties, derivatives of 2-Methyl-2-(4-methylpyridin-2-yl)propanoic acid were tested against tobacco mosaic virus. Results showed that certain derivatives exhibited higher antiviral activity compared to standard treatments, indicating their potential as therapeutic agents .
Summary Table of Biological Activities
Propiedades
IUPAC Name |
2-methyl-2-(4-methylpyridin-2-yl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-7-4-5-11-8(6-7)10(2,3)9(12)13;/h4-6H,1-3H3,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSEYJOWKZFGHSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C(C)(C)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














